2-Methoxy-4-methylphenol

Catalog No.
S524442
CAS No.
93-51-6
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-4-methylphenol

CAS Number

93-51-6

Product Name

2-Methoxy-4-methylphenol

IUPAC Name

2-methoxy-4-methylphenol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3

InChI Key

PETRWTHZSKVLRE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)OC

Solubility

slightly soluble in water
miscible (in ethanol)

Synonyms

2-methoxy-4-methylphenol, 4-methylguaiacol, creosol

Canonical SMILES

CC1=CC(=C(C=C1)O)OC

Description

The exact mass of the compound 2-Methoxy-4-methylphenol is 138.0681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in watermiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4969. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Occurrence and Natural Products Research

2-Methoxy-4-methylphenol, also known as creosol, is a naturally occurring aromatic compound found in a variety of plants and plant products, including wood smoke []. Research into the occurrence of creosol is often related to its contribution to the flavor profile of specific foods and beverages. For instance, studies have identified creosol as a component of the smoke aroma in smoked meats [].

Biological Activity Investigations

Creosol has been investigated for its potential biological activities. Some research suggests creosol may possess antioxidant and antimicrobial properties [, ]. However, more research is needed to fully understand the potential benefits and mechanisms of action.

Chemical Synthesis and Modification Studies

As an aromatic compound, creosol can be chemically synthesized and modified for research purposes. Studies have explored various methods for creosol synthesis and explored its reactivity in different chemical reactions []. This research can contribute to the development of new materials or improve the understanding of organic chemistry.

Environmental Science Applications

Creosol can be released into the environment through various natural and anthropogenic processes. Research has investigated the presence and fate of creosol in environmental compartments such as soil and water []. Understanding the environmental behavior of creosol is important for assessing potential environmental risks.

2-Methoxy-4-methylphenol, commonly referred to as 4-methylguaiacol or creosol, is an organic compound characterized by its aromatic properties. It has a chemical formula of C8H10O2C_8H_{10}O_2 and is typically encountered as a clear, colorless to light yellow liquid with a sweet, spicy, and slightly vanilla-like odor. The compound exhibits a melting point of approximately 5 °C and a boiling point ranging from 221 to 222 °C . It is slightly soluble in water but more readily soluble in alcohols and oils .

This compound is notable for its occurrence in various natural sources, including beechwood tar and the essential oils of ylang-ylang, jasmine, and anise seeds. It is also present in various food products such as Gruyere cheese, smoked fish, and certain alcoholic beverages like bourbon whiskey and rum .

Due to its functional groups. Key reactions include:

  • Methylation: It can be synthesized through the methylation of homopyrocatechin using dimethyl sulfate and alkali.
  • Hydrogenation of Vanillin: Another synthesis route involves the hydrogenation of vanillin .
  • Reactivity with Chlorine: Studies have shown that 2-methoxy-4-methylphenol can react with chlorine atoms, indicating its potential for further chemical transformations .

The biological activity of 2-methoxy-4-methylphenol has been the subject of various studies. It exhibits moderate skin sensitization properties, which have been evaluated through different assays. For instance, it was found to be positive in the human Cell Line Activation Test (h-CLAT) and other sensitization tests, suggesting that it may cause allergic reactions in some individuals . Additionally, it has anti-inflammatory properties, making it relevant in therapeutic applications .

Several methods have been developed for synthesizing 2-methoxy-4-methylphenol:

  • Catalytic Transfer Hydrogenation: This method utilizes nickel nanoparticles supported on montmorillonite clay as catalysts for the eco-friendly conversion of vanillin to 2-methoxy-4-methylphenol using isopropanol as a solvent .
  • Hydrodeoxygenation: The compound can be produced through selective hydrodeoxygenation of vanillin, which involves removing oxygen-containing functional groups while retaining the aromatic structure .

2-Methoxy-4-methylphenol has diverse applications across various industries:

  • Fragrance Industry: Due to its pleasant aroma, it is commonly used as a fragrance ingredient in perfumes and cosmetics.
  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Food Industry: Its flavoring properties make it suitable for use in food products and beverages .

Research on interaction studies involving 2-methoxy-4-methylphenol indicates that it can interact with skin proteins, leading to sensitization. The compound's moderate sensitization potential has been established through various tests, including local lymph node assays and human clinical trials . These studies are crucial for assessing safety levels in consumer products containing this compound.

2-Methoxy-4-methylphenol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
CreosolC8H10O2C_8H_{10}O_2Similar structure; used in wood preservation.
GuaiacolC7H8O3C_7H_8O_3A methoxyphenol with analgesic properties; less aromatic.
VanillinC8H8O3C_8H_8O_3Known for its vanilla flavor; has different functional groups.
ThymolC10H14OC_{10}H_{14}OHas antimicrobial properties; structurally distinct.

While 2-methoxy-4-methylphenol shares some characteristics with these compounds, its unique combination of functional groups (methoxy and hydroxyl) contributes to its distinct aroma and biological activity, setting it apart from others in the methoxyphenol class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Colourless to yellowish liquid, sweet, spicy, slightly vanilla-like odou

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

138.068079557 g/mol

Monoisotopic Mass

138.068079557 g/mol

Boiling Point

221.00 to 222.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

Density

1.089-1.096

Appearance

Solid powder

Melting Point

5.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W9GW1KZG6N

GHS Hazard Statements

Aggregated GHS information provided by 1706 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1706 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1703 of 1706 companies with hazard statement code(s):;
H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.42%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93-51-6

Wikipedia

Creosol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Phenol, 2-methoxy-4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

Blending studies with selected waterbuck odor constituents or analogues in the development of a potent repellent blend against savannah tsetse

Benson M Wachira, Joy M Kabaka, Paul O Mireji, Sylvance O Okoth, Margaret M Ng'ang'a, Grace A Murilla, Ahmed Hassanali
PMID: 32592683   DOI: 10.1016/j.actatropica.2020.105597

Abstract

Previous comparison of the body odors of tsetse-refractory waterbuck and those of tsetse-attractive ox and buffalo showed that a blend of 15 EAG-active compounds specific to waterbuck, including C5-C10 straight chain carboxylic acid homologues, methyl ketones (C8-C12 straight chain homologues and geranyl acetone), phenols (guaiacol and carvacrol) and δ-octalactone, was repellent to tsetse. A blend of four components selected from each class of compounds (δ-octalactone, pentanoic acid, guaiacol, and geranylacetone) showed repellence that is comparable to that of the 15 components blend and can provide substantial protection to cattle (more than 80%) from tsetse bites and trypanosome infections. Structure-activity studies with the lactone and phenol analogues showed that δ-nonalactone and 4-methylguaiacol are significantly more repellent than δ-octalactone and guaiacol, respectively. In the present study, we compared the responses of Glossina pallidipes and Glossina morsitans to i) blends comprising of various combinations of the most active analogues from each class of compounds, and ii) a four-component blend of δ-nonalactone, heptanoic acid, 4-methylguaiacol and geranyl acetone in different ratios in a two-choice wind-tunnel, followed by a field study with G. pallidipes population in a completely randomized Latin Square Design set ups. In the wind tunnel experiments, the blend of the four compounds in 6:4:2:1 ratio was found to be significantly more repellent (94.53%) than that in 1:1:1:1 proportion and those in other ratios. G. m. morsitans also showed a similar pattern of results. In field experiments with G. pallidipes population, the 6:4:2:1 blend of the four compounds also gave similar results. The results lay down useful groundwork in the large-scale development of more effective 'push' and 'push-pull' control tactics of the tsetse flies.


Structure-activity studies on analogues of 4-methylguaiacol, a cattle anal odour constituent repellent to the brown ear tick (Rhipicephalus appendiculatus)

Margaret W Kariuki, Ahmed Hassanali, Margaret M Ng'ang A
PMID: 30922799   DOI: 10.1016/j.actatropica.2019.03.025

Abstract

Previously, 4-methylguaiacol, a major constituent of cattle anal odour, was found to have a high repellency on Rhipicephalus appendiculatus. In the present study, 10 structural analogues of the phenol were tested for repellency against R. appendiculatus in order to assess the effects of (i) absence or presence of the 4-alkyl group of varying length, (ii) inclusion of a double bond in the 4-alkyl chain, (iii) linking the two phenolic oxygen in a methylenedioxy bridge, (iv) replacement of the OCH
with CH
and inclusion of another CH
at position 6, and (v) presence of an additional OCH
group at position 6. The analogues comprised of 2-methoxyphenol (guaiacol), 4-ethyl-2-methoxyphenol, 4-propyl-2-methoxyphenol, 4-allyl-2-methoxyphenol (eugenol), 3,4-methylenedioxytoluene, 2,4-dimethylphenol, 4-ethyl-2-methylphenol, 2,4,6-trimethylphenol, 4-propyl-2,6-dimethoxy-phenol and 4-allyl-2,6-dimethoxyphenol, which were compared at different concentrations in a two-choice climbing assay set up. Each analogue showed either increased or reduced repellency compared with 4- methylguaiacol. The structural feature that was associated with the highest repellency was 4-propyl moiety in the guaiacol unit (RD
= 0.031 for 4-propyl-2-methoxyphenol; that of 4-methylguaiacol = 0.564). Effects of blending selected analogues with high repellency were also compared. However, none of the blends showed incremental increases in repellency compared with that of 4-propyl-2-methoxyphenol. We are currently evaluating the effects of controlled release of this compound at different sites on cattle on the behavior and success of R. appendiculatus to locate their predilection for feeding sites.


Theoretical study on gas-phase reactions of nitrate radicals with methoxyphenols: Mechanism, kinetic and toxicity assessment

Bo Wei, Jianfei Sun, Qiong Mei, Zexiu An, Xueyu Wang, Maoxia He
PMID: 30408864   DOI: 10.1016/j.envpol.2018.08.104

Abstract

Creosol and 4-ethylguaiacol are two important methoxyphenols, lignin pyrolysis products, which are discharge into the atmosphere in large quantities. In this work, theoretical calculations of the reaction mechanism towards the two compounds with NO
radicals was performed using DFT method. The rate constants and toxicity assessment were also investigated. The atmospheric lifetime for creosol and 4-ethylguaiacol were 0.82 and 0.19 h, respectively. A new reaction pathway was proposed for the transformation of methoxyl into hydroxyl, which has not yet been clarified in previous studies. The toxicity of methoxyphenols and their degradation products is closely related to their hydrophobicity. Although most degradation products are less toxic, they also should be pay more attention, especially for nitro-substituents. A new reaction pathway was proposed for the transformation of methoxyl into hydroxyl. The toxicity is closely related to their hydrophobicity.


[Comparative study of pain releasing effect of two approaches to acute pulpitis in the night emergency]

Jian Liu, Cun-Shan Shi
PMID: 29691569   DOI:

Abstract

To compare the clinical effect of 2 methods for acute pulpitis in the night emergency.
Two hundred and twenty-three patients with acute pulpitis were randomly divided into experimental group (107 cases) and control group (109 cases). Patients in the experimental group was enclosed formaldehyde cresol (FC) with CAVITON-GC after removal of crown pulp, while patients in the control group was treated with open drainage. Pain releasing effect was evaluated and analyzed 2 days after treatment.The data were analysed by t test and χ2 test with SPSS19.0 software package.
The average pain index of the experimental group was 1.23, which was lower than that of the control group (3.58), the difference was significant (P<0.05). The treatment efficiency was 93.46% in the experimental group, significantly higher than that in the control group (77.98%, P<0.05).
Treatment in the experimental group is more effective to relieve pain than simple drainage in the control group.


Responses of Glossina fuscipes fuscipes to visually attractive stationary devices baited with 4-methylguaiacol and certain repellent compounds in waterbuck odour

Njelembo J Mbewe, Rajinder K Saini, Janet Irungu, Abdullahi A Yusuf, Christian W W Pirk, Baldwyn Torto
PMID: 31276492   DOI: 10.1371/journal.pntd.0007510

Abstract

A blend of compounds (pentanoic acid, guaiacol, δ-octalactone and geranylacetone) identified in waterbuck (Kobus defassa) body odour referred to as waterbuck repellent compounds (WRC) and a synthetic repellent 4-methylguaiacol have previously been shown to repel tsetse flies from the morsitans group. However, these repellents have not been evaluated on palpalis group tsetse flies. In this study, we evaluated the effect of these repellents on catches of Glossina fuscipes fuscipes (major vector of human sleeping sickness) in biconical traps and on sticky small targets which are visually attractive to palpalis group flies. The attractive devices were baited with different doses and blends of the repellent compounds. We also assessed the effect of removal of individual constituents in the synthetic blend of WRC on catches of G. f. fuscipes.
The study was conducted in western Kenya on four islands of Lake Victoria namely Big Chamaunga, Small Chamaunga, Manga and Rusinga. The tsetse fly catches from the treatments were modeled using a negative binomial regression to determine their effect on catches. In the presence of WRC and 4-methylguaiacol (released at ≈2 mg/h and ≈1.4 mg/h respectively), catches of G. f. fuscipes were significantly reduced by 33% (P<0.001) and 22% (P<0.001) respectively in biconical traps relative to control. On sticky small targets the reduction in fly catches were approximately 30% (P<0.001) for both 4-methylguiacol and WRC. In subtractive assays, only removal of geranylacetone from WRC significantly increased catches (by 1.8 times; P <0.001) compared to the complete blend of WRC.
We conclude that WRC and 4-methylguaiacol reduce catches of G. f. fuscipes at stationary visually attractive traps and suggest that they may serve as broad spectrum repellents for Glossina species. We recommend further studies to investigate the effects of these compounds on reduction of G. f. fuscipes attracted to human hosts as this may lead to development of new strategies of reducing the prevalence and incidence of sleeping sickness.


Impact of Bottle Aging on Smoke-Tainted Wines from Different Grape Cultivars

Renata Ristic, Lieke van der Hulst, Dimitra L Capone, Kerry L Wilkinson
PMID: 28464603   DOI: 10.1021/acs.jafc.7b01233

Abstract

Smoke taint is the term given to the objectionable smoky, medicinal, and ashy characters that can be exhibited in wines following vineyard exposure to bushfire smoke. This study sought to investigate the stability of smoke taint by determining changes in the composition and sensory properties of wines following 5 to 6 years of bottle aging. Small increases in guaiacol and 4-methylguaiacol (of up to 6 μg/L) were observed after bottle aging of smoke-affected red and white wines, while syringol increased by as much as 29 μg/L. However, increased volatile phenol levels were also observed in control red wines, which indicated that changes in the composition of smoke-affected wines were due to acid hydrolysis of conjugate forms of both naturally occurring and smoke-derived volatile phenols. Acid hydrolysis of smoke-affected wines (post-bottle aging) released additional quantities of volatile phenols, which demonstrated the relative stability of glycoconjugate precursors to the mildly acidic conditions of wine. Bottle aging affected the sensory profiles of smoke-affected wines in different ways. Diminished fruit aroma and flavor led to the intensification of smoke taint in some wines, but smoke-related sensory attributes became less apparent in smoke-affected Shiraz wines, post-bottle aging.


Cobalt Nanoparticles Supported on Nitrogen-Doped Carbon: An Effective Non-Noble Metal Catalyst for the Upgrade of Biofuels

Liang Jiang, Peng Zhou, Chanjuan Liao, Zehui Zhang, Shiwei Jin
PMID: 29210205   DOI: 10.1002/cssc.201702078

Abstract

A new method has been developed for the deoxygenation of vanillin to produce 2-methoxy-4-methylphenol (MMP) as a promising liquid fuel over a heterogeneous non-noble metal catalyst. Cobalt nanoparticles supported on nitrogen-doped carbon (Co/N-C-600) exhibit high activity and stability for the deoxygenation of vanillin into MMP under mild conditions (150 °C, 10 bar H
). Nearly quantitative MMP yield is obtained in isopropanol after 8 h at 150 °C and 10 bar H
pressure. According to the distribution of products with time, the deoxygenation of vanillin into MMP mainly proceeds through the hydrogenation of vanillin into vanillyl alcohol and the subsequent hydrogenolysis of vanillyl alcohol into MMP, of which the latter is the rate-determining step, owing to a much higher activation energy. Moreover, after being recycled several times, the loss of catalytic activity is negligible, which demonstrates that the Co/N-C-600 catalyst shows good resistance to deactivation.


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